Cas no 1197808-29-9 (2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate)

2,2,2-Trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate is a specialized carbamate derivative featuring a trifluoroethyl group and a morpholine-containing side chain. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The trifluoroethyl moiety enhances metabolic stability and lipophilicity, while the morpholine group contributes to solubility and hydrogen-bonding interactions. Its well-defined structure makes it suitable for applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. The compound’s synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or development needs.
2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate structure
1197808-29-9 structure
Product Name:2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate
CAS No:1197808-29-9
MF:C9H15F3N2O3
MW:256.222213029861
CID:5196748
Update Time:2026-03-05

2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate
    • 2,2,2-trifluoroethyl N-(2-morpholin-4-ylethyl)carbamate
    • Z756475434
    • 2,2,2-trifluoroethylN-[2-(morpholin-4-yl)ethyl]carbamate
    • Carbamic acid, N-[2-(4-morpholinyl)ethyl]-, 2,2,2-trifluoroethyl ester
    • Inchi: 1S/C9H15F3N2O3/c10-9(11,12)7-17-8(15)13-1-2-14-3-5-16-6-4-14/h1-7H2,(H,13,15)
    • InChI Key: CVJFDMLDNLGGKB-UHFFFAOYSA-N
    • SMILES: FC(COC(NCCN1CCOCC1)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 242
  • XLogP3: 0.7
  • Topological Polar Surface Area: 50.8

2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate Pricemore >>

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2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:1197808-29-9)2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate
Order Number:A1037276
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:01
Price ($):196.0
Email:sales@amadischem.com

Additional information on 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate

Recent Advances in the Study of 2,2,2-Trifluoroethyl N-[2-(Morpholin-4-yl)ethyl]carbamate (CAS: 1197808-29-9)

The compound 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate (CAS: 1197808-29-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential roles in drug development.

Recent studies have highlighted the compound's utility as a versatile intermediate in the synthesis of novel pharmacophores. Its trifluoroethyl and morpholine moieties contribute to enhanced metabolic stability and improved pharmacokinetic properties, making it an attractive candidate for further exploration. Researchers have successfully employed 1197808-29-9 in the development of small molecule inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways.

One of the most promising applications of 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate lies in its role as a building block for protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the design of selective cathepsin inhibitors, showing nanomolar potency in vitro. The compound's ability to modulate enzyme activity through covalent and non-covalent interactions has opened new avenues for targeting previously undruggable proteins.

Structural-activity relationship (SAR) studies have revealed that the trifluoroethyl group significantly enhances membrane permeability while maintaining favorable solubility profiles. This balance is particularly valuable in CNS drug development, where blood-brain barrier penetration remains a critical challenge. Computational modeling approaches have further elucidated the compound's binding modes with various biological targets, providing insights for rational drug design.

From a safety perspective, preliminary toxicological assessments indicate that 1197808-29-9 exhibits favorable in vitro safety profiles across multiple cell lines. However, researchers emphasize the need for more comprehensive in vivo studies to fully evaluate its therapeutic potential. Current investigations are exploring its use in combination therapies, particularly in the context of multi-drug resistant cancers and autoimmune disorders.

The chemical stability of 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate under various physiological conditions has been extensively characterized, with recent work focusing on its degradation pathways and potential metabolites. These studies are crucial for understanding the compound's behavior in biological systems and for guiding formulation development.

Looking forward, the unique properties of this compound continue to inspire innovative research directions. Several pharmaceutical companies have included derivatives of 1197808-29-9 in their discovery pipelines, particularly for applications in targeted protein degradation and PROTAC technology. The coming years are likely to see increased clinical translation of findings related to this promising chemical entity.

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Amadis Chemical Company Limited
(CAS:1197808-29-9)2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate
A1037276
Purity:99%
Quantity:1g
Price ($):196.0
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